

(S)-3-Hydroxypentanoyl-CoA: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-3-hydroxypentanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-3-hydroxypentanoyl-CoA**, a short-chain acyl-CoA intermediate in fatty acid metabolism. This document covers its chemical identity, metabolic significance, and relevant experimental methodologies.

Chemical Identity

IUPAC Name: S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxypentanethioate

Synonyms:

- (S)-3-Hydroxypentanoyl-coenzyme A
- (3S)-Hydroxyvaleryl-CoA
- (S)-3-Hydroxyvaleryl-CoA

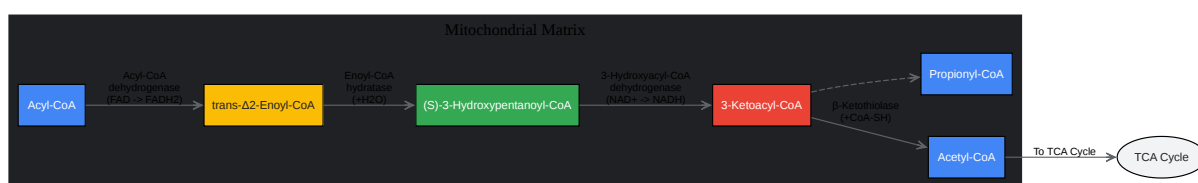
Property	Value
Molecular Formula	C ₂₆ H ₄₄ N ₇ O ₁₈ P ₃ S
Molecular Weight	867.66 g/mol
ChEBI ID	CHEBI:139237 (for the (S)-isomer)
CAS Registry Number	Not assigned for the (S)-isomer. The (R)-isomer has the CAS number 101402396.

Metabolic Role and Significance

(S)-3-Hydroxypentanoyl-CoA is an intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its formation is a critical step in the catabolism of these fatty acids for energy production. The primary enzyme responsible for the metabolism of **(S)-3-hydroxypentanoyl-CoA** is 3-hydroxyacyl-CoA dehydrogenase.

Fatty Acid Beta-Oxidation Pathway

The beta-oxidation spiral is a four-step process that shortens the fatty acyl-CoA chain by two carbons in each cycle. **(S)-3-hydroxypentanoyl-CoA** is a substrate for the third step of this pathway.



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Figure 1: Mitochondrial Beta-Oxidation of an Odd-Chain Fatty Acyl-CoA.

Quantitative Data

Specific kinetic data for **(S)-3-hydroxypentanoyl-CoA** with 3-hydroxyacyl-CoA dehydrogenase is not readily available. However, data for homologous short-chain substrates provide valuable

insights. The enzyme exhibits broad specificity with the highest activity towards medium-chain substrates.

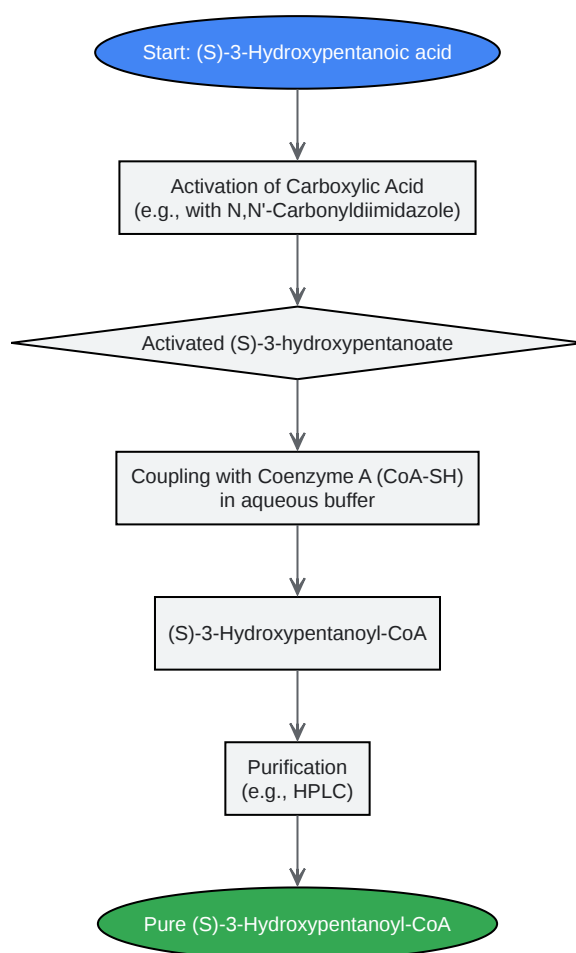
Substrate	K _m (μM)	V _{max} (U/mg)	Source
(S)-3-Hydroxybutyryl-CoA	13	145	[1]
(S)-3-Hydroxyhexanoyl-CoA	5	160	[2]
(S)-3-Hydroxyoctanoyl-CoA	4	180	[2]
(S)-3-Hydroxydecanoyl-CoA	4	150	[2]

Experimental Protocols

Synthesis of (S)-3-Hydroxypentanoyl-CoA

A general chemo-enzymatic approach can be employed for the synthesis of **(S)-3-hydroxypentanoyl-CoA**.

Workflow for Chemo-Enzymatic Synthesis of **(S)-3-Hydroxypentanoyl-CoA**



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Figure 2: General workflow for the synthesis of **(S)-3-Hydroxypentanoyl-CoA**.

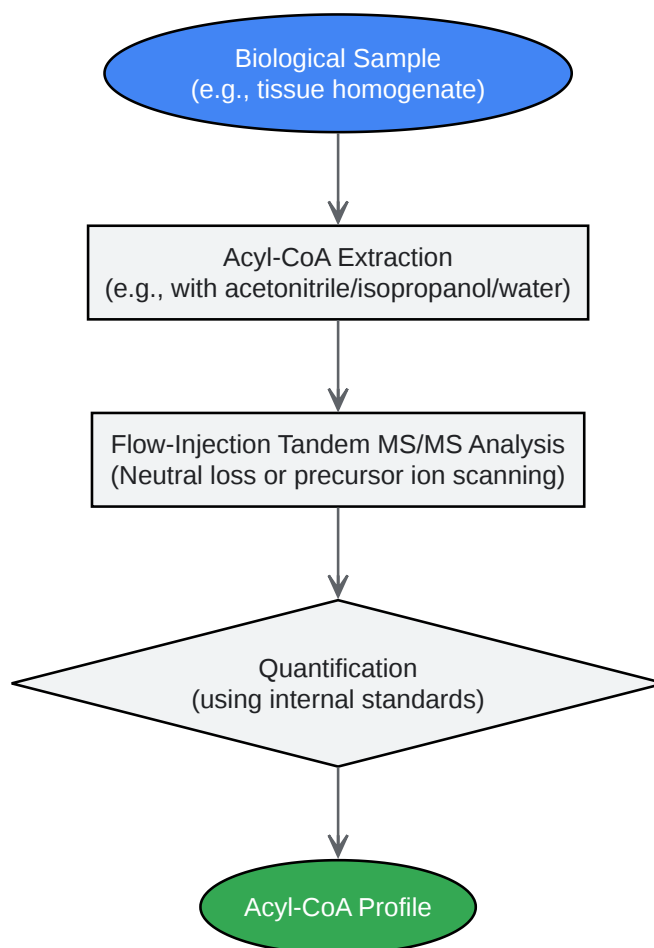
Methodology:

- Activation: (S)-3-hydroxypentanoic acid is activated, for example, by forming an N-hydroxysuccinimide ester or an acyl-imidazole.
- Coupling: The activated ester is then reacted with the free thiol group of Coenzyme A in a suitable buffer system (e.g., sodium bicarbonate buffer, pH 8.0).
- Purification: The resulting **(S)-3-hydroxypentanoyl-CoA** is purified from the reaction mixture using techniques such as solid-phase extraction followed by high-performance liquid chromatography (HPLC).

Quantitative Analysis by Mass Spectrometry

Flow-injection tandem mass spectrometry (MS/MS) is a powerful technique for the quantification of acyl-CoAs in biological samples.[3][4]

Experimental Workflow for Acyl-CoA Analysis



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Figure 3: Workflow for the quantitative analysis of acyl-CoAs.

Methodology:

- **Sample Preparation:** Tissues or cells are homogenized in a suitable extraction buffer, often containing internal standards (e.g., isotopically labeled acyl-CoAs).
- **Extraction:** Acyl-CoAs are extracted from the homogenate using organic solvents.

- **Mass Spectrometry Analysis:** The extract is analyzed by flow-injection tandem mass spectrometry. A common method involves monitoring for the neutral loss of the pantoic acid-pyrophosphate-adenosine portion of the CoA molecule (507 Da).
- **Quantification:** The abundance of **(S)-3-hydroxypentanoyl-CoA** is determined by comparing its signal intensity to that of a known concentration of an appropriate internal standard.

Concluding Remarks

(S)-3-Hydroxypentanoyl-CoA is a key, yet often overlooked, intermediate in odd-chain fatty acid oxidation. A deeper understanding of its metabolism and the enzymes involved is crucial for elucidating the pathophysiology of various metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the role of this important molecule in health and disease.

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